![molecular formula C8H5ClN2O2 B1289008 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 800402-07-7](/img/structure/B1289008.png)
6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Overview
Description
6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a chemical compound that is part of a broader class of pyrrolopyridine derivatives. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry. The compound itself is characterized by the presence of a pyrrolopyridine core, a chlorine atom at the 6th position, and a carboxylic acid group. This structure is a key scaffold in various chemical reactions and can be modified to produce a range of derivatives with different properties and activities.
Synthesis Analysis
The synthesis of related compounds, such as 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives, involves various spectroscopic techniques for characterization. These derivatives are synthesized through a series of chemical reactions that typically involve the formation of the pyridine ring, followed by the introduction of the chlorine atom and other substituents at specific positions on the ring. The exact methods and conditions for the synthesis of this compound are not detailed in the provided papers, but similar compounds are often synthesized using palladium-catalyzed reactions, amidation, or chlorination steps .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-chloro-6-(trifluoromethyl)pyridine, has been characterized using techniques like FT-IR, 1H, and 13C NMR spectroscopy. Computational methods such as HF and DFT calculations are used to predict structural parameters and vibrational frequencies, which are then compared with experimental data. These methods provide insights into the electronic structure and geometry of the molecule, which are crucial for understanding its reactivity and interactions with biological targets .
Chemical Reactions Analysis
The chemical reactivity of pyrrolopyridine derivatives is influenced by the presence of functional groups and substituents on the ring system. For instance, the carboxylic acid group in this compound can participate in reactions such as esterification or amide formation. The chlorine atom can also be a site for nucleophilic substitution reactions, which can be used to introduce various other groups onto the molecule. The specific chemical reactions and their mechanisms for this compound are not discussed in the provided papers, but these general principles apply to similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives are determined by their molecular structure. Spectroscopic techniques provide information about the electronic distribution within the molecule, which can be related to properties such as solubility, melting point, and reactivity. Computational methods can predict properties like molecular electrostatic potential, natural bond orbital (NBO) analysis, and thermodynamic properties. These properties are essential for understanding the behavior of the compound in different environments and its suitability for various applications .
Scientific Research Applications
Antibacterial Properties
A study conducted by Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, which included derivatives of 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. They found that one of these compounds exhibited antibacterial activity in vitro, suggesting potential applications in developing new antibacterial agents (Toja et al., 1986).
Synthesis of Heterocyclic Compounds
In 2006, a study by Figueroa‐Pérez et al. demonstrated the use of 6-chloro-1H-pyrrolo[2,3-b]pyridine as a building block for synthesizing 4-substituted 7-azaindole derivatives. This was achieved through nucleophilic displacement, indicating its utility in synthesizing complex heterocyclic structures (Figueroa‐Pérez et al., 2006).
Development of Agrochemicals and Functional Materials
Minakata et al. (1992) explored the functionalization of 1H-pyrrolo[2,3-b]pyridine, including derivatives like this compound, for potential applications in agrochemicals and functional materials. They introduced various amino groups and created multidentate agents, indicating the compound's versatility in developing new chemical entities (Minakata et al., 1992).
Creation of Biologically Active Scaffolds
Sroor (2019) reported the synthesis and characterization of new biologically active pyrrolo[2,3-b]pyridine scaffolds, which include the compound . These scaffolds show potential for biological activity, indicating a pathway for the development of new pharmaceuticals or biologically active materials (Sroor, 2019).
Future Directions
The future directions for research on 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid could involve further exploration of its potential as a therapeutic agent, given its use in the preparation of compounds for cancer treatment . Additionally, more detailed studies on its synthesis, chemical reactions, and mechanism of action could be beneficial .
Mechanism of Action
Target of Action
The primary targets of 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid are currently unknown . This compound is a unique chemical provided to early discovery researchers for experimental purposes
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
properties
IUPAC Name |
6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-2-1-4-3-5(8(12)13)10-7(4)11-6/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMDNNLHOKXYLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=C(N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621023 | |
Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
800402-07-7 | |
Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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